molecular formula C23H31NO4 B1242788 Basiliskamide B

Basiliskamide B

Cat. No. B1242788
M. Wt: 385.5 g/mol
InChI Key: HCZNVGHFFHRIFM-HXKCHMFGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Basiliskamide B is a natural product found in Brevibacillus laterosporus with data available.

Scientific Research Applications

Antifungal Properties

Basiliskamide B, along with basiliskamide A, has been identified for its potent in vitro anti-Candida activity. This was discovered in a study where these metabolites were produced by Bacillus laterosporus, isolated from coastal waters off Papua New Guinea (Barsby, Kelly, & Andersen, 2002).

Synthesis and Medicinal Chemistry

The chemical synthesis of basiliskamide B is a significant area of research, contributing to the understanding of its structure and potential therapeutic applications. The first enantioselective synthesis, revealing its potential activity against Candida albicans and Aspergillus fumigatus, was achieved, demonstrating the viability of synthesizing this compound for further research (Lipomi, Langille, & Panek, 2004). Additionally, studies have developed various synthetic routes for basiliskamide B, including a total synthesis approach (Dias & Gonçalves, 2008) and a stereoselective synthesis via Prins cyclisation (Yadav, Rao, Reddy, & Prasad, 2008).

Genomic and Metabolomic Insights

Research on the genomic and metabolomic diversity of bacteria, like Brevibacillus laterosporus, has revealed the potential for these organisms to produce basiliskamides A and B. This points to the possibility of harnessing microbial sources for the production of these compounds, which could have implications for drug discovery and development (Theodore et al., 2014).

properties

Product Name

Basiliskamide B

Molecular Formula

C23H31NO4

Molecular Weight

385.5 g/mol

IUPAC Name

[(3R,4S,5S,6R,8E,10Z)-12-amino-4-hydroxy-3,5-dimethyl-12-oxododeca-8,10-dien-6-yl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C23H31NO4/c1-4-17(2)23(27)18(3)20(13-9-6-10-14-21(24)25)28-22(26)16-15-19-11-7-5-8-12-19/h5-12,14-18,20,23,27H,4,13H2,1-3H3,(H2,24,25)/b9-6+,14-10-,16-15+/t17-,18-,20-,23+/m1/s1

InChI Key

HCZNVGHFFHRIFM-HXKCHMFGSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H]([C@H](C)[C@@H](C/C=C/C=C\C(=O)N)OC(=O)/C=C/C1=CC=CC=C1)O

Canonical SMILES

CCC(C)C(C(C)C(CC=CC=CC(=O)N)OC(=O)C=CC1=CC=CC=C1)O

synonyms

basiliskamide B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Basiliskamide B
Reactant of Route 2
Basiliskamide B
Reactant of Route 3
Basiliskamide B
Reactant of Route 4
Basiliskamide B
Reactant of Route 5
Reactant of Route 5
Basiliskamide B
Reactant of Route 6
Reactant of Route 6
Basiliskamide B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.